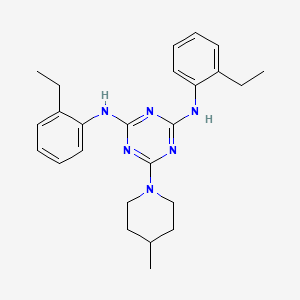![molecular formula C20H19BrN2O4S B11603449 N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide](/img/structure/B11603449.png)
N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide is a complex organic compound that features a bromophenyl group, an ethoxyphenyl group, and a dioxopyrrolidinyl group connected via a sulfanyl linkage to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline. This can be achieved using bromine in the presence of a suitable solvent like acetic acid.
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced by reacting 4-ethoxybenzoyl chloride with a suitable amine to form the corresponding amide.
Formation of the Dioxopyrrolidinyl Intermediate: The dioxopyrrolidinyl group can be synthesized by reacting succinic anhydride with an appropriate amine.
Coupling Reaction: The final step involves coupling the bromophenyl, ethoxyphenyl, and dioxopyrrolidinyl intermediates via a sulfanyl linkage to form the desired compound. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to form the corresponding alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
N-(4-Bromophenyl)acetamide: A simpler analog with only the bromophenyl and acetamide groups.
N-(4-Ethoxyphenyl)acetamide: Contains the ethoxyphenyl and acetamide groups.
N-(4-Bromophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide is unique due to the combination of its bromophenyl, ethoxyphenyl, and dioxopyrrolidinyl groups, which confer specific chemical and biological properties
特性
分子式 |
C20H19BrN2O4S |
|---|---|
分子量 |
463.3 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H19BrN2O4S/c1-2-27-16-9-7-15(8-10-16)23-19(25)11-17(20(23)26)28-12-18(24)22-14-5-3-13(21)4-6-14/h3-10,17H,2,11-12H2,1H3,(H,22,24) |
InChIキー |
VEOHYFNCEDTWKG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-6-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11603368.png)
![N-ethyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603373.png)
![Methyl [3-(4-chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11603379.png)
![2-((3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11603380.png)

![2-[(5Z)-5-(2,5-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11603389.png)
![(7Z)-3-(3-chloro-4-methylphenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603402.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11603406.png)
![ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B11603413.png)
![9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11603414.png)
![dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11603421.png)
![7-[(2-chlorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11603427.png)
![6-(4-Chlorophenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11603440.png)
![Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate](/img/structure/B11603446.png)
